4-(2,4,6-Trimethylbenzyl)piperidin-4-ol

Description

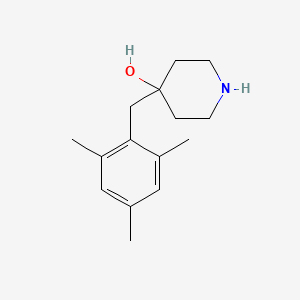

4-(2,4,6-Trimethylbenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2,4,6-trimethylbenzyl substituent. Piperidines are critical scaffolds in medicinal and agrochemical chemistry due to their conformational flexibility and ability to interact with biological targets . Notably, this compound was listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

4-[(2,4,6-trimethylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C15H23NO/c1-11-8-12(2)14(13(3)9-11)10-15(17)4-6-16-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 |

InChI Key |

VHEFRXURPDLSCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2(CCNCC2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidin-4-ol under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been evaluated for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including HIV.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist to certain receptors, enzymes, or other biological molecules, leading to its biological effects.

Comparison with Similar Compounds

4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol (Compound 14)

- Structure : Contains a tert-butoxy group, a phenylethyl chain, and a hydroxylated piperidine core.

- The phenylethyl substituent may improve binding affinity to aromatic receptor pockets in pharmaceutical applications .

- Applications : Used in synthetic intermediates for bioactive molecules, highlighting its utility in drug discovery .

1-[4-(2-Amino-ethylimino)-4-(4-fluoro-cyclohexyl)-butyl]-4-(4-chloro-phenyl)-piperidin-4-ol

- Structure : Features an imine (Schiff base) group, a 4-chlorophenyl substituent, and a fluorinated cyclohexyl group.

- Key Differences :

- The imine group introduces reactivity for coordination chemistry or prodrug strategies.

- The 4-chlorophenyl group increases electrophilicity, contrasting with the electron-donating methyl groups in the trimethylbenzyl moiety.

2,2,6,6-Tetramethylpiperidin-4-ol Derivatives

- Structure : Piperidine ring with geminal methyl groups at the 2- and 6-positions and variable substituents (e.g., hydroxypropoxy, acyloxy chains).

- Hydrophilic substituents (e.g., hydroxypropoxy) improve solubility compared to the hydrophobic trimethylbenzyl group.

- Applications : Used as light stabilizers in polymers and surfactants, leveraging their radical-scavenging properties .

4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol

- Structure: Contains an aminoethyl side chain and methyl groups at the 1,2,5-positions.

- Key Differences: The aminoethyl group introduces basicity and hydrogen-bonding capacity, enhancing water solubility. Molecular weight (186.29 g/mol) is lower than the trimethylbenzyl analog, likely due to the absence of the aromatic benzyl group .

Comparative Analysis Table

Q & A

Q. What are the primary synthetic routes for 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound is synthesized via multi-step reactions starting from 2,4,6-trimethylbenzyl precursors. A common approach involves:

- Dearomatization/Hydrogenation : Using a rhodium (I) catalyst (e.g., [Rh(cod)Cl]₂) with pinacol borane to achieve diastereoselective dearomatization of the trimethylbenzyl group, followed by hydrogenation to form the piperidine ring .

- Palladium-Catalyzed Coupling : Palladium-mediated cross-coupling reactions to introduce the benzyl group to the piperidin-4-ol scaffold under controlled pH and temperature (e.g., 50–80°C in THF) .

- Optimization : Yield and stereochemical outcomes depend on solvent polarity (e.g., dichloromethane vs. ethanol), catalyst loading (1–5 mol%), and reaction time (12–48 hours).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The hydroxyl proton (δ 1.8–2.2 ppm) and methyl groups on the benzyl ring (δ 2.1–2.4 ppm) are diagnostic .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving spatial arrangements of the bulky 2,4,6-trimethylbenzyl group and piperidine ring conformation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₅H₂₁NO: 231.16 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticonvulsant Activity : In the maximal electroshock seizure (MES) test, structural analogs (e.g., 1-[3-(2,4,6-trimethylphenoxy)propyl]piperidin-4-ol) showed ED₅₀ values <50 mg/kg, attributed to steric effects of the trimethyl group enhancing blood-brain barrier penetration .

- Receptor Binding : Piperidine derivatives with bulky substituents (e.g., 2,4,6-trimethyl) exhibit affinity for serotonin receptors (e.g., 5-HT1F, Ki ~11 nM), suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the hydroxyl and benzyl groups?

- Methodological Answer :

- Chiral Catalysts : Rhodium complexes with chiral ligands (e.g., (R)-BINAP) induce enantioselectivity during hydrogenation, yielding >90% enantiomeric excess (ee) .

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., tert-butyldimethylsilyl ether) prevents racemization during benzylation .

Q. What structure-activity relationships (SAR) explain the biological efficacy of this compound compared to analogs?

- Methodological Answer :

- Substituent Position : The 2,4,6-trimethylbenzyl group increases lipophilicity (logP ~3.5) compared to mono-methyl analogs (logP ~2.1), enhancing membrane permeability .

- Hydroxyl Group : Removal (e.g., 4-(2,4,6-Trimethylbenzyl)piperidine) reduces anticonvulsant activity by 70%, indicating hydrogen bonding is critical for target engagement .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- LC-MS/MS Sensitivity : Matrix effects from plasma proteins require sample preparation via solid-phase extraction (C18 columns) and deuterated internal standards (e.g., d₃-4-(2,4,6-Trimethylbenzyl)piperidin-4-ol) .

- Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) with heptane/isopropanol mobile phases resolves enantiomers for pharmacokinetic studies .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Rodent Models : Acute glucose tolerance tests in mice with humanized islets assess effects on insulin secretion (e.g., 5-HT1F antagonism improves β-cell survival) .

- Behavioral Assays : Forced swim tests (FST) and tail suspension tests (TST) screen for antidepressant-like activity, leveraging serotonin receptor modulation .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer :

- Solvent Alternatives : Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .

- Catalyst Recycling : Immobilize rhodium catalysts on mesoporous silica (e.g., SBA-15) to reduce metal leaching and enable reuse for ≥5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.